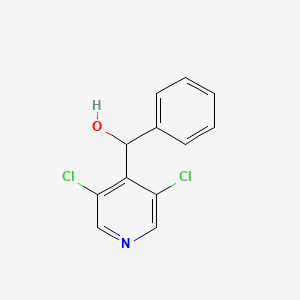

(3,5-Dichloropyridin-4-YL)(phenyl)methanol

Description

Significance of Pyridine-Based Methanols in Chemical Research

Pyridine-based methanols, in particular, serve as versatile building blocks in the synthesis of more complex molecules. The hydroxyl group can be readily modified or can participate in a variety of chemical transformations, making these compounds valuable intermediates in the development of new pharmaceuticals and other functional materials. Research has shown that substituted pyridinemethanol derivatives can exhibit a range of biological activities, including acting as potent and selective inhibitors of enzymes like phosphodiesterase-4. nih.gov

Overview of Dichloropyridine Derivatives in Contemporary Organic Chemistry

Dichloropyridines are a class of pyridine (B92270) derivatives where two hydrogen atoms on the pyridine ring are substituted by chlorine atoms. The position of the chlorine atoms significantly influences the chemical reactivity of the ring. Dichloropyridines are widely used as intermediates in the synthesis of agrochemicals and pharmaceuticals. The presence of two electron-withdrawing chlorine atoms makes the pyridine ring susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.

For instance, dichloropyridine derivatives are key precursors in the synthesis of herbicides and pesticides. chemimpex.com In the pharmaceutical industry, they are utilized in the creation of drugs targeting a range of conditions, from neurological disorders to infectious diseases. chemimpex.com The strategic placement of chlorine atoms can enhance the biological activity of the final compound.

Structural Features and Chemical Relevance of (3,5-Dichloropyridin-4-YL)(phenyl)methanol

The structure of this compound combines the aforementioned features. The 3,5-dichloro substitution pattern on the pyridine ring deactivates the ring towards electrophilic substitution but activates the 2, 4, and 6 positions for nucleophilic attack. The phenylmethanol group attached at the 4-position introduces a chiral center, meaning the compound can exist as two enantiomers. This chirality can be of significant importance in pharmaceutical applications, as different enantiomers of a drug often exhibit different biological activities.

The chemical relevance of this compound likely lies in its potential as an intermediate for the synthesis of novel, biologically active molecules. The hydroxyl group can be a handle for further chemical modifications, while the dichloropyridine and phenyl moieties provide a scaffold that can be tailored to interact with specific biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 402561-69-7 |

| Molecular Formula | C₁₂H₉Cl₂NO |

| Molecular Weight | 254.11 g/mol |

| Synonyms | 3,5-Dichloro-α-phenyl-4-pyridinemethanol |

This data is compiled from publicly available chemical supplier information. chemicalbook.com

Scope and Objectives of Academic Inquiry on this compound

While specific academic studies focusing solely on this compound are not readily found in publicly accessible literature, the objectives of such an inquiry can be inferred from the nature of the compound. Key areas of potential research would include:

Development of efficient and stereoselective synthetic routes: A primary objective would be to establish a robust method for the synthesis of this compound, potentially with control over its stereochemistry to produce enantiomerically pure forms. A general approach could involve the reaction of a suitable organometallic reagent derived from 3,5-dichloropyridine (B137275) with benzaldehyde, or the reaction of a Grignard reagent derived from a protected 4-bromo-3,5-dichloropyridine (B1278663) with benzaldehyde, followed by deprotection. A general procedure for the synthesis of similar diaryl methanols involves the photochemical reaction of ketones or aldehydes with an alcohol in the presence of a base. rsc.org

Exploration of its chemical reactivity: A detailed investigation into the reactivity of the hydroxyl group and the dichloropyridine ring would be crucial. This would involve subjecting the compound to various reaction conditions to understand how it can be further functionalized.

Investigation of its biological activity: Given the prevalence of pyridine-containing compounds in pharmaceuticals, a key objective would be to screen this compound and its derivatives for various biological activities. This could include testing for anticancer, antimicrobial, or enzyme inhibitory properties.

Application in materials science: The rigid structure of the dichloropyridine ring and the functional handle of the methanol (B129727) group could make this compound a candidate for the synthesis of novel polymers or other materials with specific electronic or photophysical properties.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dichloropyridin-4-yl)-phenylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-9-6-15-7-10(14)11(9)12(16)8-4-2-1-3-5-8/h1-7,12,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCIZKAWIZEYNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=NC=C2Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dichloropyridin 4 Yl Phenyl Methanol and Its Analogs

Classical Synthetic Approaches

Traditional methods for the synthesis of pyridyl methanols, including the title compound, heavily rely on the use of powerful nucleophilic reagents and the reduction of ketone precursors.

Grignard Reagent-Mediated Transformations in Pyridyl Methanol (B129727) Synthesis

The Grignard reaction is a cornerstone in the formation of carbon-carbon bonds and is widely used for synthesizing primary, secondary, and tertiary alcohols from aldehydes and ketones. khanacademy.org In the context of pyridyl methanol synthesis, a Grignard reagent, such as phenylmagnesium bromide, acts as a potent nucleophile. This reagent attacks the electrophilic carbonyl carbon of a suitable pyridyl aldehyde or ketone. For the synthesis of (3,5-Dichloropyridin-4-YL)(phenyl)methanol, the precursor would be 3,5-dichloropyridine-4-carbaldehyde. The reaction proceeds via a nucleophilic addition mechanism, forming a magnesium alkoxide intermediate, which upon acidic workup, yields the desired diaryl methanol. The electron-deficient nature of the pyridine (B92270) ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. ambeed.com

The versatility of this method is highlighted by its application in the synthesis of various substituted pyridyl methanols. For instance, the reaction of aryl Grignard reagents with aryl(3-isocyanopyridin-4-yl)methanones has been employed to produce 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols. researchgate.net Additionally, Grignard reagents have been utilized in ligand-coupling reactions with pyridylsulfonium salts to form bis-heterocycle linkages, demonstrating the broad utility of these reagents in pyridine chemistry. nih.gov

| Reagent | Substrate | Product | Reference |

| Phenylmagnesium bromide | 3,5-dichloropyridine-4-carbaldehyde | This compound | General Principle |

| Aryl Grignard reagents | Aryl(3-isocyanopyridin-4-yl)methanones | 2,3-Diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols | researchgate.net |

| Grignard reagents | Pyridylsulfonium salts | Bipyridines and other bis-heterocycles | nih.gov |

Organolithium Reagent-Based Routes to Pyridyl Methanols

Similar to Grignard reagents, organolithium reagents, such as phenyllithium (B1222949), are powerful nucleophiles used in the synthesis of alcohols from carbonyl compounds. Due to their high reactivity, these reagents readily add to the carbonyl group of pyridyl aldehydes and ketones. The reaction of phenyllithium with 3,5-dichloropyridine-4-carbaldehyde would also produce this compound after an aqueous workup.

Studies have shown that the reaction of organolithium compounds with substituted pyridines can be highly regioselective. For example, the nucleophilic addition of organolithium reagents to 3-(4,4-dimethyloxazolin-2-yl)pyridine has been observed to occur preferentially at the γ-position (C4) of the pyridine ring. elsevierpure.comrsc.org This regioselectivity is a crucial consideration in the design of synthetic routes to specifically substituted pyridyl methanols. The chelation of organolithium reagents by 2-pyridyl ketones can influence the reaction's efficiency, sometimes requiring the addition of lithium bromide to enhance the yield of the desired alcohol. rsc.org

| Reagent | Substrate | Key Finding | Reference |

| Phenyllithium | 3,5-dichloropyridine-4-carbaldehyde | Synthesis of the title compound | General Principle |

| Organolithium compounds | 3-(4,4-dimethyloxazolin-2-yl)pyridine | Preferential addition at the C4 position | elsevierpure.comrsc.org |

| MeLi and PhLi | 2-Pyridyl ketones | Chelation affects reaction yield; LiBr enhances addition | rsc.org |

Reduction of Ketone Precursors to this compound

An alternative and common route to secondary alcohols is the reduction of the corresponding ketone. acsgcipr.org In this case, (3,5-dichloropyridin-4-yl)(phenyl)methanone would serve as the precursor. A variety of reducing agents can be employed for this transformation, ranging from simple metal hydrides to more complex catalytic systems.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate that is subsequently protonated to yield the alcohol. Catalytic hydrogenation, employing catalysts such as palladium, platinum, or nickel with hydrogen gas, is another effective method. acsgcipr.org Furthermore, transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a metal catalyst, offers a milder alternative. researchgate.net The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule.

| Precursor Ketone | Reduction Method | Product | Reference |

| (3,5-dichloropyridin-4-yl)(phenyl)methanone | Sodium Borohydride (NaBH₄) | This compound | acsgcipr.org |

| (3,5-dichloropyridin-4-yl)(phenyl)methanone | Lithium Aluminum Hydride (LiAlH₄) | This compound | acsgcipr.org |

| 2-Pyridyl ketones | Cobalt-catalyzed transfer hydrogenation with formate | 2-Pyridyl methanols | researchgate.net |

| Pyridyl aryl ketones | Electrochemical reduction | Pyridyl aryl methanols | researchgate.net |

Modern and Advanced Synthetic Strategies

Recent advancements in synthetic organic chemistry have introduced more sophisticated and efficient methods for the preparation of complex molecules like this compound and its chiral analogs.

Catalytic Asymmetric Synthesis Approaches for Chiral Analogs

The development of chiral, non-racemic alcohols is of significant interest, particularly in the pharmaceutical and agrochemical industries. Enantioselective reduction of prochiral ketones is a primary method to achieve this. wikipedia.org This can be accomplished using chiral reducing agents or, more commonly, a catalytic amount of a chiral catalyst with a stoichiometric amount of an achiral reducing agent.

Catalytic systems often involve a transition metal complexed with a chiral ligand. For instance, ruthenium, rhodium, or iridium catalysts paired with chiral phosphine (B1218219) ligands have been successfully used in the asymmetric hydrogenation of ketones. rsc.org Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with borane (B79455) as the reducing agent. wikipedia.org Chemoenzymatic methods, utilizing enzymes like alcohol dehydrogenases, also offer a highly enantioselective route to chiral alcohols, including those with pyridine moieties. nih.gov

| Catalyst/Method | Reductant | Substrate | Product | Key Feature | Reference |

| Chiral Oxazaborolidine (CBS) | Borane | Prochiral ketones | Chiral secondary alcohols | High enantioselectivity | wikipedia.org |

| Ru, Rh, Ir with chiral ligands | H₂, Isopropanol, Formic acid | Prochiral ketones | Chiral secondary alcohols | Catalytic, high turnover | wikipedia.org |

| Alcohol dehydrogenase | Isopropanol | α-Keto pyridine derivatives | Chiral α-hydroxy pyridines | High enantioselectivity, chemoenzymatic | nih.gov |

| Chiral 1-(3-Pyridyl)alkanols | Dialkylzinc reagents | Pyridine-3-carbaldehyde | Chiral 1-(3-Pyridyl)alkanols | Asymmetric self-catalysis | psu.edu |

Metal-Catalyzed Cross-Coupling Reactions for Pyridine Ring Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for constructing the carbon skeleton of the target molecule before the introduction of the alcohol functionality. Reactions like the Suzuki-Miyaura, Negishi, and Kumada couplings can be used to introduce the phenyl group at the 4-position of the 3,5-dichloropyridine (B137275) ring.

For instance, a Suzuki-Miyaura coupling of 3,5-dichloro-4-iodopyridine (B1301054) with phenylboronic acid, catalyzed by a palladium complex, would yield 3,5-dichloro-4-phenylpyridine. Subsequent benzylic oxidation followed by reduction would lead to the desired methanol. The regioselectivity of these couplings on dihalopyridines can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.govnih.gov Nickel-based catalysts have also been shown to be effective for the selective monoarylation of dichloropyridines. nih.gov This functionalization strategy allows for the modular construction of complex pyridyl methanol analogs.

| Coupling Reaction | Catalytic System | Substrates | Intermediate Product | Reference |

| Suzuki-Miyaura | Palladium/Ligand | Dichloropyridine, Arylboronic acid | Monoarylated dichloropyridine | nih.govnih.govmdpi.com |

| Suzuki-Miyaura | Nickel/Phosphine ligand | Dichloropyridine, Arylboronic acid | Monoarylated dichloropyridine | nih.gov |

| Negishi | Palladium/IPr | 2,4-Dichloropyridine, Organozinc reagent | C4-alkylated/arylated pyridine | nih.gov |

| Kumada | Palladium/IPr | 2,4-Dichloropyridine, Grignard reagent | C4-alkylated/arylated pyridine | nih.gov |

Flow Chemistry Applications in Pyridyl Methanol Synthesis

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processes, particularly in terms of safety, efficiency, and scalability. amt.uknih.gov The application of flow chemistry to the synthesis of pyridyl methanols and their precursors can lead to improved process control, higher yields, and cleaner products.

Flow chemistry is based on the principle of performing chemical reactions in a continuous stream within a network of tubes or microreactors. mdpi.com This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is often difficult to achieve in batch reactors. mdpi.com For reactions that are highly exothermic, such as certain Grignard reactions or nitrations, the high surface-area-to-volume ratio of flow reactors provides superior heat transfer, mitigating the risk of thermal runaways. amt.uk

While a specific flow synthesis for this compound is not extensively documented, the synthesis of related pyridine derivatives has been successfully demonstrated in continuous flow systems. For instance, the N-oxidation of various pyridine derivatives has been achieved with high efficiency and safety using a packed-bed microreactor with a titanium silicalite (TS-1) catalyst and hydrogen peroxide. organic-chemistry.orgthieme-connect.com This process can operate continuously for extended periods, highlighting the robustness of flow systems. organic-chemistry.orgthieme-connect.com Additionally, the heterogeneous hydrogenation of substituted pyridines to piperidines has been accomplished using a continuous flow device that generates hydrogen in situ, demonstrating the versatility of this technology for handling gaseous reagents safely. researchgate.net

The synthesis of pyridones, which are precursors to functionalized pyridines, has also been adapted to continuous flow microreactor systems, resulting in shorter reaction times and improved yields compared to batch methods.

Table 1: Comparison of Batch vs. Flow Synthesis for 2-Pyridones

| Parameter | Batch System | Continuous Flow System |

|---|---|---|

| Reaction Time | Longer | Shorter |

| Yield | Variable | Generally Higher |

| Process Control | Limited | Precise |

| Safety | Lower for exothermic reactions | Higher |

| Scalability | Difficult | Straightforward |

This table provides a generalized comparison based on literature for related compounds.

A plausible flow-based approach to this compound could involve a multi-step sequence where the initial functionalization of the pyridine ring is followed by a Grignard reaction with benzaldehyde, all conducted in a "telescoped" flow system without the need for isolating intermediates.

Photochemical Synthesis Routes for Pyridyl Derivatives

Photochemical methods, particularly those involving visible-light photoredox catalysis, offer innovative and mild pathways for the functionalization of pyridine rings, which are often challenging to modify using traditional methods due to the electron-deficient nature of the heterocycle. nih.govrsc.org These techniques can be applied to the synthesis of pyridyl derivatives that are precursors to compounds like this compound.

Photoredox catalysis utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates under mild conditions. nih.gov This approach has been successfully employed for the C-H functionalization of pyridines. For example, the Minisci reaction, which involves the addition of nucleophilic radicals to protonated heteroarenes, can be initiated photochemically to introduce alkyl groups onto the pyridine ring. nih.gov

A significant advancement in this area is the use of pyridine N-oxides as precursors for hydrogen-atom-transfer (HAT) catalysts. nih.govchemrxiv.org Upon single-electron oxidation mediated by a photoredox catalyst, pyridine N-oxides can generate oxygen-centered radicals. nih.govacs.org These radicals are capable of abstracting hydrogen atoms from a wide range of C-H bonds, including those of unactivated alkanes, to generate alkyl radicals that can then be used to functionalize other molecules. chemrxiv.org The reactivity and selectivity of these pyridine N-oxide-based HAT catalysts can be fine-tuned by modifying their structure. chemrxiv.org

Table 2: Examples of Photochemical C-H Functionalization of Pyridine Derivatives

| Reaction Type | Reactants | Catalyst System | Key Feature |

|---|---|---|---|

| Minisci-type Alkylation | Heteroarene, Alkyl precursor | Photoredox catalyst | C-C bond formation at electron-deficient positions. |

| Ether Arylation | Ether, Heteroarene | Ir(III) photocatalyst | Forms C-C bonds with sp3-hybridized carbons. nih.gov |

| C-H Arylation | Arene with directing group, Aryldiazonium salt | Dual Pd/photoredox catalysis | Site-selective arylation. nih.gov |

| Alkylation via HAT | Alkane, Olefin acceptor, Pyridine N-oxide | Acridinium photoredox catalyst | Functionalization of unactivated C-H bonds. nih.govacs.org |

These photochemical methods could be envisioned for the synthesis of precursors to this compound by creating the crucial carbon-carbon bond between the pyridine ring and the phenylmethanol moiety.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry provide a framework for designing chemical processes that are more sustainable and environmentally benign. acs.org Applying these principles to the synthesis of this compound can significantly reduce its environmental impact. Key green chemistry metrics, such as Atom Economy (AE), Reaction Mass Efficiency (RME), and the Environmental Factor (E-factor), can be used to evaluate the "greenness" of a synthetic route. researchgate.netresearchgate.netwiley-vch.demdpi.com

A sustainable synthesis of this compound would prioritize the following:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. researchgate.net For example, addition reactions are inherently more atom-economical than substitution or elimination reactions.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or supercritical fluids, or performing reactions under solvent-free conditions. nih.gov

Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents, as it reduces waste. researchgate.net The development of reusable heterogeneous catalysts is a key goal. acs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. Photochemical and microwave-assisted syntheses can often be more energy-efficient than conventional heating. nih.gov

Renewable Feedstocks: Utilizing starting materials derived from renewable resources rather than depleting fossil fuels.

One approach to a greener synthesis of substituted pyridines involves one-pot, multicomponent reactions. nih.gov For instance, the synthesis of 2,4,6-trisubstituted pyridines has been achieved using a reusable catalyst in an environmentally friendly manner. acs.org Microwave-assisted synthesis has also been shown to be an effective green chemistry tool, often leading to shorter reaction times and higher yields with reduced solvent usage. nih.gov

Table 3: Green Chemistry Metrics for Evaluating Synthetic Routes

| Metric | Formula | Ideal Value | Description |

|---|---|---|---|

| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100% | 100% | Efficiency of incorporating reactant atoms into the product. researchgate.net |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | 100% | Considers yield and stoichiometry. wiley-vch.de |

| E-Factor | Total mass of waste / Mass of product | 0 | Ratio of waste generated to the desired product. researchgate.net |

| Process Mass Intensity (PMI) | Total mass input / Mass of product | 1 | Ratio of all materials used to the mass of the product. acs.org |

By evaluating potential synthetic routes for this compound against these metrics, a more sustainable process can be developed.

Stereoselective Synthesis and Diastereomeric Resolution Techniques

This compound is a chiral molecule, and therefore, the synthesis of enantiomerically pure forms is often required for biological applications. This can be achieved through two main strategies: asymmetric synthesis, which creates a specific enantiomer directly, or the resolution of a racemic mixture.

Asymmetric Synthesis: The catalytic asymmetric addition of organometallic reagents to aldehydes is a powerful method for producing chiral alcohols. nih.gov For the synthesis of this compound, this would involve the enantioselective addition of a 3,5-Dichloropyridin-4-yl organometallic species to benzaldehyde, or a phenyl organometallic species to 3,5-dichloropyridine-4-carbaldehyde. The use of chiral ligands or catalysts, such as amino alcohols, is crucial for inducing high enantioselectivity. nih.gov For instance, the addition of organozinc reagents to aldehydes in the presence of chiral amino alcohol-based catalysts has been shown to produce diarylmethanols with high enantiomeric excess (>90% ee). nih.gov

Diastereomeric Resolution: Resolution is the process of separating a racemic mixture into its constituent enantiomers. A common method is to react the racemate with a chiral resolving agent to form a mixture of diastereomers. Diastereomers have different physical properties, such as solubility, which allows them to be separated by techniques like crystallization. mdpi.com The separated diastereomers are then converted back to the individual enantiomers.

Enzymatic Resolution: A particularly effective and green method for resolving chiral alcohols is enzymatic kinetic resolution. mdpi.com Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. nih.govacs.org For example, the resolution of racemic 1-(2-pyridyl)ethanols has been achieved with excellent enantiomeric purities using Candida antarctica lipase (B570770) (CAL) for asymmetric acetylation. nih.govacs.org This method is often highly selective (E > 200) and can be performed on a large scale. acs.orgmdpi.com

Table 4: Techniques for Obtaining Enantiopure Pyridyl Methanols

| Technique | Description | Advantages |

|---|---|---|

| Asymmetric Catalysis | Direct synthesis of one enantiomer using a chiral catalyst or auxiliary. nih.gov | High efficiency, avoids separation steps. |

| Diastereomeric Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation. mdpi.com | Well-established, applicable to various functional groups. |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer in a racemic mixture. nih.govacs.org | High enantioselectivity, mild reaction conditions, environmentally friendly. |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. nih.govmdpi.com | Analytical and preparative scale, applicable to a wide range of compounds. |

The choice of method depends on factors such as the scale of the synthesis, the cost of the catalyst or resolving agent, and the desired level of enantiopurity.

Chemical Reactivity and Derivatization of 3,5 Dichloropyridin 4 Yl Phenyl Methanol

Reactions at the Hydroxyl Group

The secondary benzylic alcohol group is a key site for various chemical transformations, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Studies

The hydroxyl group of (3,5-Dichloropyridin-4-YL)(phenyl)methanol is amenable to standard esterification and etherification reactions. As a secondary alcohol, it can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form the corresponding esters. One of the most common methods is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com While specific studies on this compound are not prevalent, the general mechanism is well-established.

Table 1: Representative Esterification Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Etherification, the formation of an ether, can also be achieved. For benzylic alcohols, chemoselective methods have been developed that allow for ether formation in the presence of other hydroxyl groups. For instance, a method using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695) has been shown to selectively convert benzyl (B1604629) alcohols into their corresponding methyl or ethyl ethers. organic-chemistry.orgresearchgate.net This process is particularly effective for substrates with electron-donating groups but is generally applicable to benzylic alcohols like this compound. organic-chemistry.org

Oxidation Reactions to Carbonyl Derivatives

The secondary alcohol functionality of this compound can be readily oxidized to form the corresponding ketone, (3,5-Dichloropyridin-4-yl)(phenyl)methanone. A variety of common oxidizing agents, such as chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or manganese dioxide (MnO₂), are effective for this transformation.

Research on analogous structures supports this reactivity. For example, the biocatalytic oxidative kinetic resolution of (±)-4-(chlorophenyl)phenylmethanol using the microorganism Nocardia corallina B-276 has been demonstrated. In this process, the (S)-enantiomer is selectively oxidized to 4-chlorobenzophenone, leaving the unoxidized (R)-alcohol with high enantiomeric excess. bioline.org.br This highlights the accessibility of the diaryl ketone structure from the diarylmethanol precursor, a transformation that is directly applicable to this compound.

Table 2: General Oxidation Reaction

| Starting Material | Reagent | Product |

|---|

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The direct displacement of the hydroxyl (-OH) group via a nucleophilic substitution reaction is generally unfavorable because hydroxide (B78521) (OH⁻) is a poor leaving group. libretexts.orgyoutube.com To facilitate substitution, the hydroxyl group must first be converted into a better leaving group.

One common strategy is to perform the reaction under strong acidic conditions. libretexts.org The acid protonates the hydroxyl group to form an alkyloxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule (H₂O), which is much more stable and easily displaced by a nucleophile. libretexts.orgyoutube.com

Another effective method involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. These sulfonate groups are excellent leaving groups, readily displaced by a wide range of nucleophiles in Sₙ2 reactions. libretexts.org This two-step sequence allows for the substitution of the hydroxyl group with nucleophiles that would be incompatible with strongly acidic conditions. libretexts.orgnih.gov

Reactions Involving the Pyridine (B92270) Moiety

The 3,5-dichloropyridine (B137275) ring is the second major site of reactivity, characterized by a general resistance to electrophilic attack and a predisposition to nucleophilic substitution.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on a pyridine ring is significantly more difficult than on a benzene (B151609) ring. byjus.com The electronegative nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles. byjus.comminia.edu.eg Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, creating a pyridinium ion. This positive charge further deactivates the ring, making substitution nearly impossible. masterorganicchemistry.com

In the case of this compound, the presence of two electron-withdrawing chlorine atoms further deactivates the pyridine ring. Consequently, electrophilic aromatic substitution on the dichloropyridine moiety is not a feasible reaction pathway under standard conditions. Any EAS reaction would overwhelmingly favor substitution on the electronically richer, separate phenyl ring.

Nucleophilic Aromatic Substitution on Dichloropyridine Moieties

In contrast to its inertness toward electrophiles, the electron-deficient nature of the dichloropyridine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.org This type of reaction is facilitated by the presence of electron-withdrawing groups, such as the chloro substituents and the pyridine nitrogen itself, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. wikipedia.orglibretexts.org

Table 3: General Nucleophilic Aromatic Substitution (SₙAr)

| Starting Material | Nucleophile (Nu⁻) | Potential Product(s) |

|---|---|---|

| This compound | R₂NH (Amine) | (3-Chloro-5-(dialkylamino)pyridin-4-yl)(phenyl)methanol |

Functionalization of the Pyridine Ring via Directed Metalation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgwikipedia.org The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. baranlab.org In this compound, the hydroxyl group, in coordination with the pyridine nitrogen, could theoretically act as a directing group. This might facilitate deprotonation at the C2 or C6 positions of the pyridine ring. However, no published studies have specifically investigated or confirmed this reactivity for this compound. General studies on the metalation of other substituted pyridines exist, but direct analogies are speculative without experimental data. researchgate.netresearchgate.net

Palladium-Catalyzed Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental tools for the formation of carbon-carbon bonds. nih.govlibretexts.org The two chlorine atoms on the pyridine ring of this compound represent potential sites for such reactions, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups. Research on other dichloropyridine systems has demonstrated the feasibility of selective and di-substituted coupling, often influenced by the choice of catalyst, ligands, and reaction conditions. nih.govnih.gov For instance, studies on 2,4-dichloropyridines have shown that selectivity can be controlled to favor coupling at either the C2 or C4 position. nih.gov However, there is no specific literature detailing the application of these methods to this compound, and thus no available data on yields, selectivity, or optimal conditions.

Table 1: Hypothetical Palladium-Catalyzed Coupling Reactions of this compound (Note: This table is illustrative and based on general reactivity principles, as no specific data for the title compound is available.)

| Entry | Coupling Partner | Catalyst/Ligand | Product Structure (Hypothetical) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | (3-Chloro-5-phenylpyridin-4-yl)(phenyl)methanol |

| 2 | Methylboronic acid | Pd(dppf)Cl₂ | (3-Chloro-5-methylpyridin-4-yl)(phenyl)methanol |

| 3 | 4-Methoxyphenylboronic acid | Buchwald Ligand | (3-Chloro-5-(4-methoxyphenyl)pyridin-4-yl)(phenyl)methanol |

Reactions Involving the Phenyl Moiety

Aromatic Functionalization Reactions (e.g., Halogenation, Nitration)

The phenyl group of this compound is susceptible to electrophilic aromatic substitution. Standard reactions such as halogenation (e.g., with Br₂ or Cl₂) and nitration (e.g., with HNO₃/H₂SO₄) would be expected to functionalize this ring. The (3,5-dichloropyridin-4-yl)methanol (B1318935) substituent would act as an ortho-, para-director, although its electronic and steric influence on the reaction's regioselectivity has not been experimentally determined. A study on MPEP, a related compound, showed that functionalization at the 3-position of the phenyl ring with nitro and cyano groups was tolerated for its biological activity. nih.gov This suggests that such derivatization is synthetically accessible, but specific conditions and outcomes for this compound are not reported.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. mdpi.comnih.gov Pyridine derivatives are often synthesized via MCRs, such as the Hantzsch pyridine synthesis. mdpi.com It is conceivable that this compound could be incorporated into MCRs, either as a starting material if the functional groups are suitable for the reaction cascade, or as a scaffold for further MCR-based derivatization. However, a review of the literature provides no examples of MCRs that utilize this specific compound. nih.govresearchgate.net

Mechanistic Investigations of Reaction Pathways

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and developing new ones. This often involves techniques like kinetic studies, isotopic labeling, and computational modeling.

Kinetic Studies of Derivatization Reactions

Kinetic studies provide valuable insights into reaction rates, orders, and the influence of various parameters on the reaction pathway. youtube.com Such studies would be essential for understanding the derivatization of this compound, for instance, in determining the relative rates of mono- and di-substitution in palladium-catalyzed coupling reactions or in elucidating the mechanism of a potential directed metalation. At present, there are no published kinetic studies for any derivatization reaction involving this compound.

Elucidation of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states is fundamental to understanding the mechanistic pathways of chemical transformations involving this compound. While direct experimental or computational studies specifically targeting this molecule are not extensively available in the current body of scientific literature, a comprehensive understanding can be constructed by examining the well-established reactivity of its constituent functional groups: the dichloropyridine ring and the secondary benzylic alcohol.

The reactivity of this compound is primarily centered around two key reactive sites: the carbon-chlorine bonds on the pyridine ring, which are susceptible to nucleophilic aromatic substitution, and the hydroxyl group of the phenylmethanol moiety, which can undergo reactions typical of secondary alcohols.

Nucleophilic Aromatic Substitution (SNAr) Intermediates and Transition States

The electron-deficient nature of the pyridine ring, further enhanced by the presence of two electron-withdrawing chlorine atoms, makes the 3- and 5-positions susceptible to nucleophilic attack. The generally accepted mechanism for nucleophilic aromatic substitution (SNAr) on such activated aryl halides proceeds through a two-step addition-elimination pathway.

In the first step, the nucleophile attacks the carbon atom bearing a chlorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is a resonance-stabilized carbanion where the negative charge is delocalized over the aromatic ring and potentially onto any activating groups. libretexts.org For this compound, the transition state leading to the Meisenheimer complex would involve the approach of the nucleophile and the beginning of the C-Nu bond formation, with a simultaneous rehybridization of the attacked carbon from sp2 to sp3. libretexts.org

The stability of the Meisenheimer complex is a crucial factor in determining the reaction rate. The presence of the nitrogen atom in the pyridine ring and the remaining chlorine atom can help to stabilize the negative charge through their inductive and mesomeric effects.

The second step of the SNAr mechanism involves the departure of the leaving group (chloride ion), which restores the aromaticity of the pyridine ring. libretexts.org This step also proceeds through a transition state where the C-Cl bond is breaking.

It is also important to consider the possibility of a concerted SNAr mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step, thus avoiding a discrete intermediate. nih.gov Such concerted mechanisms are often proposed when the intermediate is energetically unfavorable. nih.gov Computational studies on related systems have shown that the nature of the nucleophile, leaving group, and solvent can influence whether the reaction proceeds through a stepwise or concerted pathway. nih.gov

Intermediates and Transition States in Metal-Catalyzed Cross-Coupling Reactions

Dichloropyridines are common substrates in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While specific studies on this compound are scarce, the general mechanism for nickel-catalyzed cross-coupling of dichloropyridines provides insight into the likely intermediates and transition states. nih.govacs.org

The catalytic cycle typically begins with the oxidative addition of the C-Cl bond to a low-valent metal center (e.g., Ni(0)). This step involves a transition state where the metal coordinates to the chlorine and the adjacent carbon, leading to the formation of an organometallic intermediate. For dichloropyridines, selective oxidative addition at one of the C-Cl bonds can be influenced by steric and electronic factors. nih.gov

Following oxidative addition, the subsequent steps of transmetalation (with a boronic acid derivative in the case of Suzuki coupling) and reductive elimination proceed through their own characteristic transition states and intermediates, ultimately leading to the formation of the C-C coupled product and regeneration of the active catalyst. nih.govacs.org

Intermediates and Transition States in Reactions of the Methanol Moiety

The (phenyl)methanol group can undergo various reactions, most notably oxidation. The oxidation of secondary alcohols can proceed through several mechanisms, often involving radical or ionic intermediates.

For instance, oxidation using radical-generating systems, such as those involving hydroxyl radicals, would likely proceed via hydrogen abstraction from the carbinol carbon, forming a resonance-stabilized radical intermediate. rsc.org This intermediate can then react further, for example, with molecular oxygen to form a peroxyl radical, which can subsequently lead to the formation of a ketone. rsc.org

Alternatively, oxidation under non-radical conditions, for example, using chromium-based reagents, typically involves the formation of a chromate (B82759) ester intermediate. The subsequent decomposition of this ester, often through an E2-like transition state involving a base, leads to the formation of the corresponding ketone, (3,5-dichloropyridin-4-yl)(phenyl)methanone.

The table below summarizes the plausible intermediates and transition states for key reactions of this compound based on analogous systems.

| Reaction Type | Plausible Intermediate(s) | Plausible Transition State(s) |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex (resonance-stabilized carbanion) | Transition state for nucleophilic attack (C-Nu bond forming, C sp2 to sp3) Transition state for leaving group departure (C-Cl bond breaking) |

| Nickel-Catalyzed Suzuki-Miyaura Coupling | Oxidative addition adduct (e.g., LnNi(Cl)(pyridinyl)) Transmetalation intermediate Reductive elimination precursor | Transition state for oxidative addition Transition state for transmetalation Transition state for reductive elimination |

| Oxidation of Alcohol (Radical) | Resonance-stabilized radical at the carbinol carbon Peroxyl radical | Transition state for hydrogen abstraction |

| Oxidation of Alcohol (Chromium-based) | Chromate ester | E2-like transition state for ester decomposition |

Further dedicated experimental and computational studies on this compound are necessary to definitively elucidate the precise structures and energetics of the intermediates and transition states involved in its various chemical transformations.

Advanced Spectroscopic and Structural Elucidation of 3,5 Dichloropyridin 4 Yl Phenyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

There is no publicly available information regarding the 1H or 13C NMR spectra of (3,5-Dichloropyridin-4-YL)(phenyl)methanol.

Conformational Analysis via Multi-Dimensional NMR Techniques

Without foundational 1D NMR data, no studies employing multi-dimensional NMR techniques such as COSY, HSQC, or HMBC for the conformational analysis of this compound could be located.

Isotopic Labeling Studies for Structural Assignments

No literature exists describing isotopic labeling studies for the definitive structural assignment of this compound.

Advanced Mass Spectrometry Techniques

Detailed mass spectrometry data for this compound is not present in the public domain.

Fragmentation Pathway Elucidation via Tandem Mass Spectrometry (MS/MS)

No tandem mass spectrometry (MS/MS) studies have been published, and therefore, the fragmentation pathways of this compound have not been elucidated.

High-Resolution Mass Spectrometry for Precise Mass Determination

The precise mass of this compound as determined by high-resolution mass spectrometry (HRMS) has not been reported in available scientific literature.

X-ray Crystallography for Solid-State Structural Determination

A search of crystallographic databases yielded no results for the single-crystal X-ray diffraction analysis of this compound. As such, information regarding its crystal system, space group, unit cell dimensions, and detailed molecular geometry in the solid state is unavailable.

Analysis of Intermolecular Interactions and Crystal Packing

A comprehensive analysis of the crystal structure of this compound would be foundational to understanding its solid-state properties. X-ray crystallography would reveal the three-dimensional arrangement of molecules in the crystal lattice. Key parameters such as bond lengths, bond angles, and torsion angles within the molecule would be determined.

Furthermore, this analysis would elucidate the nature and geometry of intermolecular interactions that govern the crystal packing. These interactions could include:

Hydrogen Bonding: The hydroxyl (-OH) group in the molecule can act as a hydrogen bond donor, while the nitrogen atom of the pyridine (B92270) ring and the chlorine atoms could potentially act as acceptors. The specific hydrogen bonding motifs (e.g., chains, dimers) would be identified.

Halogen Bonding: The chlorine atoms on the pyridine ring could participate in halogen bonds with electron-donating atoms on neighboring molecules.

van der Waals Forces: These non-specific interactions would also play a role in the crystal packing.

A detailed crystallographic study would provide a complete picture of how these forces collectively dictate the supramolecular architecture of the compound.

Absolute Configuration Assignment for Chiral Forms

The presence of a stereocenter at the carbon atom bonded to the hydroxyl group, the phenyl group, and the dichloropyridinyl group indicates that this compound is a chiral molecule. Therefore, it can exist as a pair of enantiomers.

The absolute configuration of these enantiomers (i.e., whether they are R or S) would typically be determined using single-crystal X-ray diffraction of a resolved enantiomer, often by co-crystallization with a chiral resolving agent of known absolute configuration. Techniques such as anomalous dispersion could also be employed to unambiguously assign the stereochemistry.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, would provide valuable information about the functional groups present in this compound.

Correlation of Vibrational Modes with Molecular Structure

By analyzing the vibrational spectra, specific absorption bands can be assigned to the stretching and bending vibrations of the various chemical bonds within the molecule. A hypothetical correlation of these vibrational modes is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200-3600 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=C (aromatic) | Stretching | 1400-1600 |

| C-O (alcohol) | Stretching | 1000-1200 |

| C-Cl (chloro) | Stretching | 600-800 |

| C-N (pyridine) | Stretching | 1000-1300 |

Electronic Spectroscopy (UV-Vis) for Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy would be used to investigate the electronic transitions within the this compound molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum would likely show absorption bands corresponding to π → π* transitions within the phenyl and dichloropyridine aromatic rings. The position and intensity of these absorption maxima would provide insights into the electronic structure of the molecule. Solvatochromism studies, where the spectrum is recorded in solvents of varying polarity, could further elucidate the nature of the electronic transitions.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Characterization

Given the chiral nature of this compound, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for characterizing its stereochemistry in solution.

Enantiomers interact differently with plane-polarized light. CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. The resulting spectra, known as Cotton effects, are unique for each enantiomer and are mirror images of each other. These techniques are invaluable for determining the enantiomeric purity and can also be used in conjunction with theoretical calculations to predict the absolute configuration of the enantiomers.

Theoretical and Computational Chemistry Studies of 3,5 Dichloropyridin 4 Yl Phenyl Methanol

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, often in the presence of a solvent.

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. A simulation of (3,5-Dichloropyridin-4-YL)(phenyl)methanol in a solvent box (e.g., water or an organic solvent) would reveal how the molecule moves, rotates, and changes its conformation over time. This provides a detailed picture of its flexibility, showing which parts of the molecule are rigid and which are more mobile. Such simulations can track the dihedral angles of the phenyl and dichloropyridinyl rings, revealing the range of conformations accessible at a given temperature and the frequency of transitions between them. This information is critical for understanding how the molecule might adapt its shape to interact with other molecules, such as a biological receptor. nih.goveurekaselect.com

The solvent can have a profound impact on a molecule's properties and behavior. researchgate.netucsb.edu MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules.

Influence on Conformation: Polar solvents may stabilize certain conformers through hydrogen bonding or dipole-dipole interactions. For instance, a polar solvent like water could form hydrogen bonds with the hydroxyl group, potentially influencing the preferred orientation of the phenyl and dichloropyridinyl rings. MD simulations can quantify these interactions and determine the most probable conformations in different solvent environments.

Influence on Reactivity: Solvents can affect reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and products. Computational models can incorporate solvent effects using either explicit solvent molecules, as in MD, or implicit continuum models where the solvent is treated as a uniform medium with a specific dielectric constant. acs.orgrsc.org These models can be used to calculate how the energy barriers for chemical reactions involving the molecule change in different solvents, thereby predicting the solvent's effect on reactivity.

Reaction Pathway Modeling and Transition State Characterization

Prediction of Reaction Energetics and Feasibility

Theoretical modeling of reaction pathways for this compound would involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a given reaction. This computational approach allows for the identification of reactants, products, intermediates, and, crucially, transition states.

The characterization of transition states is a critical aspect of this modeling. A transition state represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary frequency in its vibrational analysis. The geometry and energetic barrier of the transition state are paramount in understanding the mechanism and predicting the rate of a chemical reaction involving this compound.

Molecular Docking and Interaction Modeling

Computational Studies of Molecular Interactions with Model Receptors or Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies could be employed to investigate its potential interactions with biological macromolecules, such as enzymes or receptors.

These in silico studies would involve generating a three-dimensional model of the compound and "docking" it into the active site of a target protein. The software then calculates a docking score, which is an estimation of the binding affinity between the ligand and the protein. A lower docking score typically indicates a more favorable binding interaction.

The analysis of the docked pose can reveal specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between this compound and the amino acid residues of the target protein. For example, the hydroxyl group of the methanol (B129727) moiety could act as a hydrogen bond donor or acceptor, while the phenyl and dichloropyridinyl rings could engage in hydrophobic and aromatic interactions. These computational insights are invaluable for rational drug design and for understanding the potential biological activity of the compound.

Quantitative Structure-Activity Relationships (QSAR) for Reactivity Prediction

A QSAR study for reactivity would involve compiling a dataset of structurally similar compounds with known reactivity data for a specific reaction. A variety of molecular descriptors would then be calculated for each compound, including electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that correlates these descriptors with the observed reactivity. Such a model could then be used to predict the reactivity of this compound. For example, the electron-withdrawing nature of the two chlorine atoms on the pyridine (B92270) ring would be captured by electronic descriptors and could be correlated with the reactivity of the alcohol group.

Applications of 3,5 Dichloropyridin 4 Yl Phenyl Methanol As a Chemical Intermediate

Precursor in the Synthesis of Heterocyclic Compounds

The structure of (3,5-Dichloropyridin-4-YL)(phenyl)methanol suggests its potential as a precursor for more complex heterocyclic structures. The pyridine (B92270) ring itself is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules and functional materials.

In principle, the dichloropyridine moiety of this compound could serve as a foundational building block for a variety of nitrogen-containing heterocycles. The chlorine atoms on the pyridine ring are potential sites for nucleophilic substitution reactions, allowing for the introduction of other functional groups and the construction of fused ring systems. The secondary alcohol provides a reactive handle for further chemical transformations, such as oxidation to a ketone or conversion to a leaving group, which can facilitate subsequent cyclization reactions. However, specific examples of its use in the synthesis of nitrogen-containing heterocycles are not documented in peer-reviewed literature.

The combination of a rigid pyridine core and a flexible phenylmethanol side chain in this compound could theoretically be exploited in the synthesis of complex organic architectures. The stereocenter at the carbinol carbon could be used to introduce chirality, which is often a critical feature in pharmacologically active molecules. While this potential exists, there is no published research demonstrating its application in the synthesis of such complex structures.

Role in Agrochemical Research as an Intermediate

The pyridine ring is a common feature in a wide range of successful agrochemicals, including fungicides, herbicides, and insecticides. The presence of chlorine substituents on the pyridine ring can enhance the biological activity of these molecules.

This compound could potentially serve as an intermediate in the development of novel agrochemical scaffolds. The dichloropyridine unit is a key component of several commercial pesticides. For instance, the fungicide fluazinam (B131798) contains a dichlorinated pyridine ring. It is conceivable that this compound could be a starting material for analogues of existing agrochemicals or for entirely new classes of active ingredients. Despite this potential, there are no specific examples in the public record of its use for this purpose.

Potential in Materials Science

Component in Advanced Functional Materials

While specific research detailing the direct incorporation of this compound into advanced functional materials is not extensively documented, the inherent properties of its pyridine scaffold suggest its potential in this area. Pyridine-containing molecules are known to be key components in various functional materials. The dichlorinated pyridine core, coupled with the phenylmethanol moiety, could, in theory, be modified to create components for organic light-emitting diodes (OLEDs), sensors, or specialized polymers. The nitrogen atom in the pyridine ring can act as a ligand for metal ions, opening possibilities for the creation of metal-organic frameworks (MOFs) with tailored electronic and photophysical properties.

Application in Catalysis

The field of catalysis often utilizes organic molecules as ligands to modulate the activity and selectivity of metal centers. The structure of this compound provides a foundation for the development of novel catalytic systems.

Ligand Design for Metal-Catalyzed Reactions

The pyridine nitrogen of this compound can coordinate to a variety of transition metals, making it a candidate for ligand design. The electronic properties of the pyridine ring, influenced by the electron-withdrawing chloro groups, can impact the catalytic activity of the coordinated metal. Furthermore, the hydroxyl group of the phenylmethanol substituent offers a site for further functionalization, allowing for the synthesis of bidentate or polydentate ligands. These tailored ligands could find applications in a range of metal-catalyzed reactions, such as cross-coupling reactions, hydrogenations, and oxidations. For instance, palladium(II) complexes with pyridine-based ligands have been shown to be effective precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions.

Scaffold for Heterogeneous Catalyst Development

The development of heterogeneous catalysts, which are in a different phase from the reactants, is a crucial area of research due to their ease of separation and recyclability. This compound can serve as a molecular building block for the creation of such catalysts. By anchoring this molecule or its derivatives to a solid support, such as silica (B1680970) or a polymer resin, a heterogeneous catalyst can be prepared. The catalytically active sites would be the metal-coordinating pyridine moieties. This approach can lead to robust and reusable catalysts for various chemical transformations. The synthesis of methanol (B129727), for example, often relies on heterogeneous catalysis.

Development of Molecular Probes for Fundamental Biological Research

Molecular probes are essential tools for visualizing and understanding biological processes at the molecular level. The structural framework of this compound offers a starting point for the design of such probes.

Synthesis of Fluorescent or Isotopic Probes

Fluorescent probes are designed to emit light upon interaction with a specific biological target, enabling its detection and imaging. While there is no direct evidence of this compound being used for this purpose, its core structure could be chemically modified to incorporate fluorophores or isotopically labeled atoms. Such modifications would allow for the synthesis of novel probes for studying biological systems. The development of functional fluorescent molecular probes is a vibrant area of research aimed at detecting various biological substances.

Tools for Investigating Enzyme Mechanisms in Vitro

Understanding the mechanisms of enzyme action is fundamental to drug discovery and biochemistry. Small molecules can be designed to interact with enzyme active sites, providing insights into their function. The pyridine scaffold is a common feature in many biologically active molecules and drugs. By modifying the structure of this compound, it is conceivable to create derivatives that could act as inhibitors or substrates for specific enzymes. Studying the interactions of these synthetic molecules with enzymes in a controlled in vitro setting can help elucidate their catalytic mechanisms.

Future Research Directions and Challenges for 3,5 Dichloropyridin 4 Yl Phenyl Methanol

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research will undoubtedly focus on moving beyond traditional, often harsh, synthetic methods for constructing molecules like (3,5-Dichloropyridin-4-YL)(phenyl)methanol.

Key Research Areas:

C-H Functionalization: A significant area of future research will be the application of direct C-H functionalization techniques. beilstein-journals.orgacs.orgthieme-connect.comeurekaselect.com This would allow for the direct introduction of the phenyl group onto a pre-existing dichloropyridine core, or the dichloropyridine onto a toluene (B28343) derivative, thereby reducing the number of synthetic steps and minimizing waste. beilstein-journals.orgrsc.org Such approaches enhance atom and step economy, which are central tenets of green chemistry. acs.org

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times, improve yields, and often leads to cleaner reactions for pyridine (B92270) derivatives. nih.govacs.org Future work could explore microwave-assisted protocols for the key bond-forming steps in the synthesis of this compound, offering a greener alternative to conventional heating. nih.govacs.org

Biocatalysis: The use of enzymes or whole-cell systems for chemical transformations offers unparalleled selectivity and mild reaction conditions. nih.gov Research into biocatalytic routes, for instance, using recombinant microbial cells to perform selective hydroxylations or C-C bond formations on pyridine scaffolds, could provide a highly sustainable manufacturing process. rsc.orgukri.org While biocatalytic approaches for dichlorinated pyridines are less explored, this represents a significant and impactful future research avenue. nih.gov

Challenges:

Regioselectivity: Achieving high regioselectivity in C-H functionalization of a pyridine ring with multiple potential reaction sites is a significant challenge. eurekaselect.com

Catalyst Deactivation: The pyridine nitrogen can coordinate to and deactivate transition metal catalysts, which is a common hurdle in the C-H functionalization of these heterocycles. eurekaselect.com

Enzyme Specificity and Stability: Identifying or engineering enzymes that can tolerate and act upon highly functionalized, chlorinated pyridine substrates will require considerable effort in biocatalyst development.

Investigation of Undiscovered Reactivity Pathways and Mechanistic Insights

A thorough understanding of a molecule's reactivity is crucial for its application in more complex synthetic endeavors. For this compound, there are several avenues for exploring novel transformations.

Key Research Areas:

Selective Nucleophilic Aromatic Substitution (SNAr): The two chlorine atoms on the pyridine ring are prime sites for SNAr reactions. Future studies could explore the selective, stepwise replacement of these chlorines with a variety of nucleophiles to build molecular complexity. Understanding the factors that govern selectivity at the C3 versus the C5 position would be a key mechanistic question.

Pyridine Ring-Opening: Recent studies have shown that pyridine rings can undergo ring-opening and denitrogenation under certain conditions, for example, when treated with reactive metal complexes. acs.orgacs.orgillinois.edu Investigating the susceptibility of the electron-deficient dichloropyridine ring in this compound to such transformations could lead to novel synthetic routes to non-aromatic nitrogen-containing structures. A detailed mechanistic investigation using both experimental and computational methods would be essential to control these complex reactions. acs.orgacs.orgillinois.edu

Reactivity of the Methanol (B129727) Group: The benzylic alcohol functionality can be a handle for a wide range of transformations. Future work could explore its oxidation to the corresponding ketone, its conversion to an ether or ester, or its use as a directing group for further functionalization of the phenyl or pyridine rings.

Challenges:

Controlling Reactivity: The presence of multiple reactive sites (two C-Cl bonds, the pyridine nitrogen, the methanol group, and the phenyl ring) makes controlling the selectivity of reactions a significant challenge.

Harsh Reaction Conditions: Some of the more exotic transformations, such as ring-opening, may require harsh reagents or conditions that could be incompatible with the other functional groups in the molecule. acs.org

Mechanistic Elucidation: Unraveling the complex mechanisms of these reactions will require a combination of kinetic studies, isotopic labeling, and high-level computational modeling. nih.gov

Integration into Automated Synthesis and High-Throughput Experimentation

The fields of automated synthesis and high-throughput experimentation are revolutionizing chemical research by allowing for the rapid exploration of reaction conditions and the synthesis of large libraries of compounds.

Key Research Areas:

Robotic Synthesis: The synthesis of this compound and its derivatives could be adapted for automated synthesis platforms. researchgate.netnih.gov This would enable the rapid and reproducible synthesis of a library of analogues with variations in the phenyl ring or with different nucleophiles replacing the chlorine atoms. medium.comresearchgate.net

High-Throughput Screening: Once a library of derivatives is synthesized, high-throughput screening methods can be used to quickly identify compounds with desirable properties, for example, as catalysts, fluorescent probes, or biologically active molecules.

AI-Driven Reaction Optimization: Machine learning algorithms can be used to predict the optimal conditions for the synthesis of this compound and its derivatives, based on data from a relatively small number of initial experiments. bohrium.com This AI-driven approach can significantly accelerate the optimization process and reduce the amount of time and resources required. researchgate.netnih.gov

Challenges:

Hardware and Software Integration: Developing robust and flexible automated synthesis platforms that can handle the specific requirements of pyridine chemistry, including the handling of air-sensitive reagents and the need for precise temperature control, is a technical challenge.

Data Management and Analysis: High-throughput experimentation generates large datasets that require sophisticated data management and analysis tools to extract meaningful insights.

Initial Investment: The initial cost of setting up an automated synthesis and high-throughput screening laboratory can be substantial.

Advanced Computational Design of Derivatives with Tailored Reactivity

Computational chemistry has become an indispensable tool for modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and reactions.

Key Research Areas:

DFT Studies of Reactivity: Density Functional Theory (DFT) can be used to model the electronic structure of this compound and to predict its reactivity. tandfonline.comresearchgate.netproquest.com For example, DFT calculations could be used to predict the relative ease of nucleophilic substitution at the C3 and C5 positions, or to elucidate the mechanism of novel reactions. tandfonline.comnih.gov

In Silico Screening of Derivatives: Computational methods can be used to design and screen virtual libraries of derivatives of this compound for specific properties. nih.govworldscientific.com This in silico approach can help to prioritize synthetic targets and to focus experimental efforts on the most promising candidates. chemrxiv.orgresearchgate.netzib.de

Predictive Modeling of Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physical, chemical, and biological properties of derivatives of this compound based on their molecular structure. researchgate.net These models can be used to guide the design of new compounds with tailored properties.

Challenges:

Accuracy of Computational Methods: The accuracy of computational predictions is highly dependent on the level of theory and the basis set used. Careful validation of computational methods against experimental data is essential.

Computational Cost: High-level computational studies can be time-consuming and require significant computational resources.

Bridging the Gap between Theory and Experiment: Translating computational predictions into successful experimental outcomes is not always straightforward and requires close collaboration between computational and experimental chemists.

Expanding Applications in Niche Areas of Chemical Science (e.g., optoelectronics, sensors)

The unique electronic properties of the pyridine ring, combined with the potential for extensive functionalization, make derivatives of this compound attractive candidates for a range of applications in materials science.

Key Research Areas:

Organic Light-Emitting Diodes (OLEDs): Pyridine-based materials are widely used in OLEDs as electron-transporting materials or as emitters. rsc.orgrsc.org The dichloropyridine core of this compound provides a scaffold that could be further functionalized to tune the electronic and photophysical properties for optimal OLED performance. acs.orgacs.orgresearchgate.net

Fluorescent Sensors: The pyridine nitrogen can act as a binding site for metal ions and other analytes. mdpi.com By incorporating a fluorophore into the structure of this compound, it may be possible to develop fluorescent sensors that show a change in their emission upon binding to a target analyte. mdpi.comacs.orgtandfonline.comresearchgate.net The chlorine atoms could also be replaced with other groups to modulate the sensing properties.

Catalysis: Pyridine derivatives are commonly used as ligands in transition metal catalysis. The specific steric and electronic properties of this compound could make it or its derivatives interesting ligands for a variety of catalytic transformations.

Challenges:

Device Fabrication and Testing: The development of new materials for OLEDs requires expertise in device fabrication and characterization.

Selectivity and Sensitivity of Sensors: Achieving high selectivity and sensitivity for a particular analyte is a major challenge in the design of fluorescent sensors.

Catalyst Stability and Activity: The design of effective and robust catalysts requires a deep understanding of the relationship between ligand structure and catalytic performance.

Addressing Scalability and Process Chemistry Challenges for Industrial Relevance

For any new compound to have a real-world impact, its synthesis must be scalable, safe, and cost-effective.

Key Research Areas:

Process Optimization: A key research direction will be the optimization of the synthetic route to this compound to make it suitable for large-scale production. This will involve minimizing the number of steps, maximizing yields, and using low-cost starting materials and reagents.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and the potential for automation. The development of a flow process for the synthesis of this compound would be a significant step towards its industrial production.

Purification and Isolation: Developing efficient and scalable methods for the purification and isolation of the final product is a critical aspect of process chemistry. This may involve exploring techniques such as crystallization, extraction, and chromatography on a large scale.

Challenges:

Safety Concerns: The use of chlorinated solvents and reagents on a large scale can pose safety and environmental risks.

Cost of Goods: The cost of starting materials, reagents, and catalysts can be a major barrier to the industrial production of a new compound.

Regulatory Compliance: Any new chemical process must comply with a range of environmental and safety regulations.

Q & A

Q. How can X-ray crystallography resolve discrepancies in proposed molecular geometries of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using a Rigaku diffractometer (MoKα radiation, λ = 0.71073 Å) at 173 K provides precise bond lengths and angles. Refinement via SHELXL97 (R-factor ≤ 0.05) clarifies torsional angles and hydrogen bonding. For example, π-π stacking between pyridinyl and phenyl rings (3.8–4.2 Å) stabilizes the crystal lattice . Discrepancies between computational (DFT) and experimental geometries often arise from solvent effects or crystal packing forces, which can be modeled using Mercury software .

Q. What strategies address contradictory NMR data arising from dynamic processes in solution?

- Methodological Answer : Variable-temperature NMR (VT-NMR) from 25°C to −40°C in CDOD can slow conformational exchanges (e.g., hindered rotation of the phenyl group). 2D NOESY identifies through-space correlations between pyridinyl and phenyl protons, confirming restricted rotation. For unresolved splits, density functional theory (DFT) calculations (B3LYP/6-31G*) predict chemical shifts, which are compared to experimental data .

Q. How do intermolecular interactions in the solid state influence the compound’s physicochemical properties?

- Methodological Answer : SCXRD reveals O–H⋯O hydrogen bonds (2.6–2.8 Å) and C–H⋯Cl interactions (3.3–3.5 Å), which stabilize the crystal lattice and increase melting points. Hirshfeld surface analysis quantifies interaction contributions (e.g., H⋯Cl contacts ≈15% of total surface). These interactions correlate with solubility profiles: stronger hydrogen bonding reduces solubility in nonpolar solvents .

Q. What experimental and computational methods validate the compound’s potential as a pharmacophore in drug discovery?

- Methodological Answer :

- Experimental : Enzyme inhibition assays (e.g., kinase targets) with IC determination.

- Computational : Molecular docking (AutoDock Vina) using Protein Data Bank (PDB) structures to predict binding modes.

- ADMET : LogP (≈3.6) and polar surface area (PSA ≈46 Å) calculated via ChemAxon or Schrödinger software predict blood-brain barrier permeability .

Data Contradiction Analysis

Q. How to reconcile conflicting melting points reported in literature for this compound?

- Methodological Answer : Variations (e.g., 120–125°C) often stem from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) at 10°C/min under nitrogen identifies endothermic peaks corresponding to polymorph transitions. SCXRD distinguishes between solvated and anhydrous forms. For example, methanol monosolvates exhibit distinct unit cell parameters (e.g., a = 7.5277 Å, b = 10.5517 Å) compared to unsolvated crystals .

Q. Why do HPLC retention times vary across studies, and how can this be standardized?

- Methodological Answer : Column aging, mobile phase pH (±0.1), and temperature (±2°C) alter retention times. Standardization requires: